Oroxin A Exhibits Superior Aqueous Solubility and Gastric Release vs. Unmodified Oroxin A via Cucurbit[8]uril Complexation
Oroxin A, when complexed with cucurbit[8]uril (Q[8]), demonstrates a 22.47-fold increase in aqueous solubility compared to unmodified Oroxin A. The 1:1 inclusion complex (OA@Q[8]) also increases the cumulative release of Oroxin A in simulated gastric fluid by 2.3-fold, without affecting its antioxidant capacity.
| Evidence Dimension | Aqueous solubility and drug release |
|---|---|
| Target Compound Data | 22.47-fold increase in aqueous solubility; 2.3-fold increase in cumulative gastric release |
| Comparator Or Baseline | Unmodified Oroxin A (OA) |
| Quantified Difference | 22.47-fold higher solubility; 2.3-fold higher release |
| Conditions | In vitro: OA@Q[8] complex formed in water with 1 × 10⁻⁴ mol·L⁻¹ Q[8]; release in simulated gastric juice |
Why This Matters
This demonstrates a viable formulation strategy to overcome the poor aqueous solubility of Oroxin A, a major barrier to its in vivo application, enabling more reliable and effective dosing in animal studies.
